molecular formula C9H12Li2N3O8P B15202972 dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

Cat. No.: B15202972
M. Wt: 335.1 g/mol
InChI Key: KBWHVJZLRVKALW-WFIJOQBCSA-L
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Description

Dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a hydroxyl group, and a phosphate group, making it a versatile molecule for numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the hydroxyl and phosphate groups under controlled conditions. Common reagents used in these reactions include lithium salts, phosphoric acid, and various organic solvents.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for high yield and purity, involving rigorous control of reaction parameters such as temperature, pressure, and pH. Advanced purification methods, including crystallization and chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphate esters, while reduction can produce alcohol derivatives.

Scientific Research Applications

Dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Plays a role in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an antiviral agent.

Comparison with Similar Compounds

Similar Compounds

    Lithium phosphate: Shares the phosphate group but lacks the complex organic structure.

    Adenosine monophosphate: Similar in having a phosphate group attached to a nucleoside but differs in the specific functional groups and overall structure.

Uniqueness

What sets dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H12Li2N3O8P

Molecular Weight

335.1 g/mol

IUPAC Name

dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C9H14N3O8P.2Li/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

KBWHVJZLRVKALW-WFIJOQBCSA-L

Isomeric SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])O

Canonical SMILES

[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O

Origin of Product

United States

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